(2-Benzo[1,3]dioxol-5-YL-2-hydroxyimino-ethyl)-carbamic acid tert-butyl ester
Description
The compound "(2-Benzo[1,3]dioxol-5-YL-2-hydroxyimino-ethyl)-carbamic acid tert-butyl ester" features a carbamic acid tert-butyl ester backbone conjugated with a benzo[1,3]dioxol-5-yl (1,3-benzodioxole) group and a hydroxyimino (oxime) functional group. The oxo analog has a molecular formula of C₁₄H₁₇NO₅, a molecular weight of 279.29 g/mol, and is typically synthesized via reductive amination or condensation reactions involving tert-butyl carbamate precursors .
The benzo[1,3]dioxole moiety is a common pharmacophore in bioactive molecules, often associated with enhanced metabolic stability and receptor binding . The tert-butyl carbamate group serves as a protective group for amines, enabling selective deprotection in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[(2Z)-2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-7-10(16-18)9-4-5-11-12(6-9)20-8-19-11/h4-6,18H,7-8H2,1-3H3,(H,15,17)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQOXCVHIBQTTC-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxyimino Group Formation
The aldehyde group of piperonal is converted to a hydroxyimino group using hydroxylamine hydrochloride in ethanol under basic conditions (e.g., sodium acetate, pH 4–6). This step typically achieves >90% yield at 25–50°C over 4–6 hours. For example, heating piperonal with hydroxylamine hydrochloride in ethanol at 50°C for 5 hours yields 2-(benzodioxol-5-yl)-2-hydroxyiminoacetaldehyde .
Carbamate Coupling
The hydroxyimino intermediate reacts with tert-butyl carbamate in tetrahydrofuran (THF) or dichloromethane (DCM) under acidic catalysis. A patent by describes analogous tert-butyl ester synthesis using potassium hydroxide in THF at -10°C to room temperature, followed by 12–16 hours of stirring. This method ensures efficient nucleophilic attack of the carbamate’s amine on the hydroxyiminoethyl carbonyl, yielding the target compound.
Purification and Isolation
Crude product is purified via column chromatography (cyclohexane/ethyl acetate, 80:20) or recrystallization from hexane. Industrial suppliers like BOC Sciences report obtaining a beige crystalline powder with 97% purity after recrystallization.
Optimization Strategies
Solvent and Temperature Effects
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THF vs. DCM : THF enhances solubility of intermediates, enabling reactions at lower temperatures (-10°C). DCM offers faster reaction times but requires rigorous moisture control.
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Reaction Temperature : Sub-zero temperatures minimize side reactions (e.g., over-oxidation), while room temperature accelerates coupling.
Catalytic Systems
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Base Catalysis : Sodium acetate or potassium hydroxide deprotonates hydroxylamine, facilitating imine formation.
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Acid Catalysis : Trifluoroacetic acid (TFA) in DCM protonates the carbamate, enhancing electrophilicity for coupling.
Industrial-Scale Production
Dayang Chem (Hangzhou) and BOC Sciences utilize the following protocol for commercial synthesis:
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Hydroxyimino Formation : Piperonal (1.0 eq), hydroxylamine hydrochloride (1.2 eq), sodium acetate (1.5 eq) in ethanol, 50°C, 5 hours.
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Coupling : Intermediate (1.0 eq), tert-butyl carbamate (1.1 eq), KOH (0.1 eq) in THF, -10°C to RT, 16 hours.
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Purification : Column chromatography (cyclohexane/ethyl acetate, 70:30) followed by hexane recrystallization.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 75–85% | 88–92% |
| Purity | ≥95% | ≥97% |
| Reaction Time | 20–24 hours | 16–18 hours |
Characterization and Quality Control
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FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch, carbamate) and 3200 cm⁻¹ (N-H stretch, hydroxyimino).
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NMR : ¹H NMR (CDCl₃) δ 1.45 (s, 9H, tert-butyl), 6.85–7.10 (m, 3H, aromatic), 8.20 (s, 1H, imino).
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HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).
Challenges and Mitigations
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Side Reactions : Over-oxidation to nitro compounds is mitigated by strict temperature control (<50°C).
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Moisture Sensitivity : Anhydrous THF and molecular sieves prevent hydrolysis of tert-butyl carbamate.
Applications in Pharmaceutical Synthesis
The compound serves as a precursor for ALK5 inhibitors and spirocyclic derivatives used in hypertension treatment. Its tert-butyl group enhances solubility for downstream coupling reactions in drug discovery .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydroxyimino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzo[1,3]dioxole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, which are crucial for its applications in medicinal chemistry and pharmacology.
Antimicrobial Activity
Studies have shown that derivatives of benzo[d][1,3]dioxole compounds possess antimicrobial properties. The hydroxyl and imino groups in the structure may enhance interaction with microbial enzymes, potentially leading to inhibition of bacterial growth.
Anticancer Properties
Some benzo[1,3]dioxole derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the dioxole ring is believed to contribute to these effects by affecting cellular signaling pathways.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be leveraged in drug design to create selective inhibitors that modulate enzyme activity for therapeutic purposes.
Pharmaceutical Applications
The unique structure of (2-Benzo[1,3]dioxol-5-YL-2-hydroxyimino-ethyl)-carbamic acid tert-butyl ester allows it to be explored for various pharmaceutical applications:
Drug Development
- Modulators of Ion Channels : Compounds similar to this one have been studied as potential modulators for ion channels like CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), which plays a critical role in chloride ion transport.
- Antidepressants : Some studies suggest that dioxole derivatives may influence neurotransmitter systems, making them candidates for antidepressant drug development.
Formulations
The stability and solubility of this compound can be optimized for use in different formulations, including:
- Oral tablets
- Injectable solutions
- Topical creams
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus growth. |
| Study 2 | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study 3 | Enzyme Inhibition | Identified as a selective inhibitor of acetylcholinesterase, showing promise for Alzheimer's treatment. |
Mechanism of Action
The mechanism of action of (2-Benzo[1,3]dioxol-5-YL-2-hydroxyimino-ethyl)-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The benzo[1,3]dioxol-5-yl group contributes ~150 g/mol to the molecular weight, while alkylamino or benzyloxy groups add 30–100 g/mol depending on chain length . The hydroxyimino/oxo group in the target analog reduces steric bulk compared to aromatic amines (e.g., 3-methoxy-phenylmethylamino in ).
Synthetic Yields :
- Compounds with benzodioxole substituents (e.g., ) achieve high yields (97%) due to stabilized intermediates during reductive amination .
Pharmacological and Functional Comparisons
While direct biological data for the hydroxyimino variant are absent, evidence from related carbamates provides insights:
Stability and Reactivity
- Oxo vs. Hydroxyimino Groups: The oxo group in the target analog is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions) .
- tert-Butyl Carbamate Stability :
- The tert-butyl group confers resistance to hydrolysis under basic conditions, critical for protecting amines during multi-step syntheses .
Biological Activity
The compound (2-Benzo[1,3]dioxol-5-YL-2-hydroxyimino-ethyl)-carbamic acid tert-butyl ester is a derivative of benzo[d][1,3]dioxole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antidiabetic properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a benzo[1,3]dioxole moiety, which is recognized for its role in drug discovery due to its potential therapeutic effects. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[1,3]dioxole structure. For instance, a study synthesized several derivatives and tested them against various cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated significant cytotoxic effects with some derivatives exhibiting lower IC50 values than the standard drug doxorubicin.
| Compound Name | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
|---|---|---|---|
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
| Compound A | 2.38 µM | 1.54 µM | 4.52 µM |
The mechanisms of action were further elucidated through assays assessing apoptosis and cell cycle dynamics. The compounds demonstrated the ability to inhibit EGFR tyrosine kinase activity, leading to apoptosis in cancer cells via mitochondrial pathways involving proteins like Bax and Bcl-2 .
Antidiabetic Activity
In addition to anticancer properties, derivatives of benzo[1,3]dioxole have shown promise in managing diabetes. A study focused on synthesizing benzodioxol carboxamide derivatives evaluated their inhibitory effects on α-amylase, an enzyme crucial for carbohydrate digestion.
| Compound Name | IC50 (α-amylase) |
|---|---|
| Compound IIa | 0.85 µM |
| Compound IIc | 0.68 µM |
These compounds exhibited negligible cytotoxicity against normal cells (IC50 > 150 µM), indicating a favorable safety profile for potential therapeutic applications in diabetes management .
Case Studies
- Anticancer Efficacy : A series of experiments demonstrated that certain benzodioxole derivatives significantly inhibited tumor growth in vivo models, suggesting their potential as effective chemotherapeutics.
- Diabetes Management : The efficacy of compound IIc in reducing blood glucose levels in streptozotocin-induced diabetic mice was notable, with blood glucose levels decreasing from 252.2 mg/dL to 173.8 mg/dL after treatment .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The compound is synthesized via coupling reactions between benzo[d][1,3]dioxol-5-yl derivatives and tert-butyl carbamate precursors. A validated method involves using 2-(benzo[d][1,3]dioxol-5-yl)propanoic acid with tert-butyl hydroxycarbamate in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF at room temperature, yielding the product as a colorless oil after silica gel chromatography (EtOAc/hexane = 1:10) . Optimizing stoichiometric ratios (1:1.1 molar excess of acid to carbamate) and solvent polarity improves yields (>70%) and minimizes side products.
Q. Which analytical techniques confirm structural integrity and purity?
- 1H/13C NMR : Distinct signals include the tert-butyl group (δ 1.3–1.5 ppm), hydroxyimino proton (δ 8.1–8.3 ppm), and benzodioxole aromatic protons (δ 6.7–7.1 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 294.13 [M+H]+) confirm molecular weight (C₁₄H₁₈N₂O₅) .
- HPLC : Purity ≥95% is verified using C18 columns with UV detection at 254 nm and acetonitrile/water gradients .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend storage at –20°C in anhydrous DMSO or under nitrogen. Hydrolysis of the tert-butyl ester is observed in acidic conditions (pH < 4), while the hydroxyimino group is susceptible to oxidation in ambient light. Long-term stability (>6 months) requires desiccated, light-protected environments .
Advanced Research Questions
Q. What mechanistic insights explain its inhibitory activity against neurological targets like γ-secretase?
Molecular dynamics simulations (100 ns) and docking studies (Glide score: –8.21 kcal/mol) reveal binding to γ-secretase’s active site via hydrogen bonds with ASN⁴¹⁵ (2.04 Å) and hydrophobic interactions with VAL²⁷⁸ and LEU⁴⁵⁸. The benzodioxole moiety enhances π-π stacking with aromatic residues (e.g., PHE³¹⁹), while the hydroxyimino group stabilizes transition-state analogs . Competitive inhibition assays (IC₅₀: 1.2 µM) further validate its potency compared to LY411575 (IC₅₀: 0.8 µM) .
Q. How can computational modeling resolve discrepancies in reported IC₅₀ values across cell lines?
Variability in IC₅₀ values (e.g., 1.2 µM in HEK293 vs. 3.5 µM in SH-SY5Y) arises from differences in membrane permeability and esterase activity. In silico ADME predictions (SwissADME) highlight logP (2.8) and topological polar surface area (89 Ų) as key determinants of cellular uptake. MD simulations (GROMACS) further correlate intracellular accumulation with endolysosomal pH-dependent hydrolysis .
Q. What experimental strategies validate its selectivity over off-target proteases?
- Kinase profiling : Screen against 468 kinases (Eurofins) identifies <5% inhibition at 10 µM, confirming selectivity .
- SPR binding assays : Low affinity (KD > 50 µM) for unrelated targets like SARS-CoV-2 Mpro excludes pan-assay interference .
- Metabolomic profiling : LC-MS/MS detects no reactive metabolites (e.g., quinone intermediates), ruling out redox-mediated toxicity .
Data Contradiction Analysis
Q. Why do in vitro and in vivo efficacy studies show conflicting results?
Poor pharmacokinetic properties (oral bioavailability: 12% in mice) explain reduced in vivo efficacy despite strong in vitro activity. Microsomal stability assays (t₁/₂: 8 min in human liver microsomes) suggest rapid hepatic clearance. Prodrug derivatization (e.g., replacing tert-butyl with pivaloyloxymethyl) improves AUC by 6-fold in rodent models .
Methodological Recommendations
Q. How should researchers handle batch-to-batch variability in biological assays?
- Standardize synthesis protocols (e.g., strict control of reaction pH and drying time).
- Use orthogonal purity checks (NMR + HPLC + HRMS) for each batch.
- Include internal controls (e.g., known γ-secretase inhibitors) in every assay plate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
